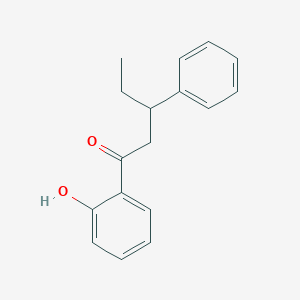
1-(2-Hydroxyphenyl)-3-phenylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyphenyl)-3-phenylpentan-1-one is an organic compound characterized by a hydroxyphenyl group attached to a phenylpentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)-3-phenylpentan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with phenylpentanone under specific conditions. The reaction typically requires a catalyst, such as a base or acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyphenyl)-3-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
1-(2-Hydroxyphenyl)-3-phenylpentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Hydroxyphenyl)-3-phenylpentan-1-one exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
- 1-(2-Hydroxyphenyl)ethan-1-one
- 2-(2-Hydroxyphenyl)acetic acid
- 1-(3-Methoxy-2-hydroxyphenyl)methylidenehydrazide
Uniqueness: 1-(2-Hydroxyphenyl)-3-phenylpentan-1-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse applications across multiple scientific disciplines, making it a compound of significant interest.
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-phenylpentan-1-one |
InChI |
InChI=1S/C17H18O2/c1-2-13(14-8-4-3-5-9-14)12-17(19)15-10-6-7-11-16(15)18/h3-11,13,18H,2,12H2,1H3 |
InChI Key |
FSPVJKDNZALFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C1=CC=CC=C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


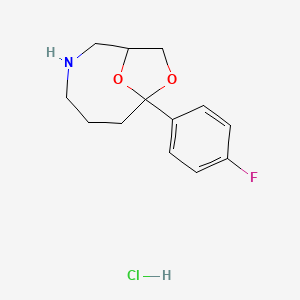
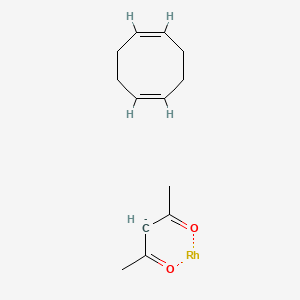
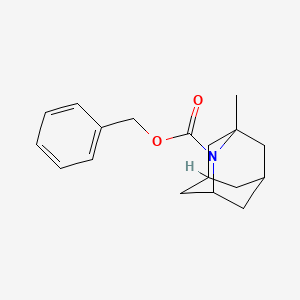
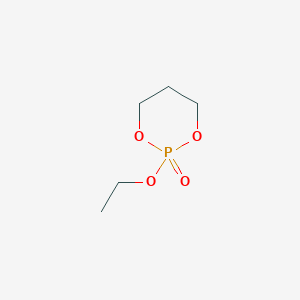
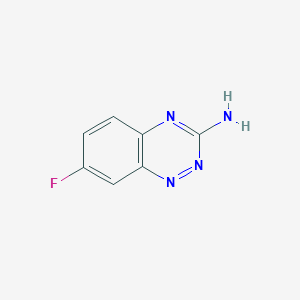
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)
![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)
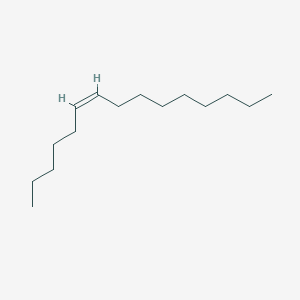


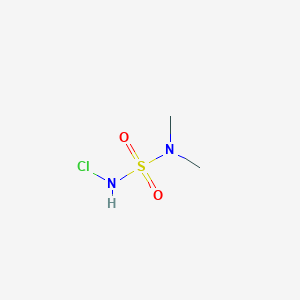
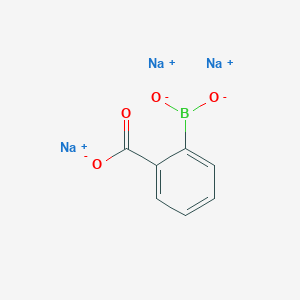
![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)
![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)
